molecular formula C16H11Cl2NO5 B3038672 3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid CAS No. 885267-53-8

3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid

Cat. No.: B3038672
CAS No.: 885267-53-8
M. Wt: 368.2 g/mol
InChI Key: LAMJOEWYKPPTAJ-ZZXKWVIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid typically involves the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-{4-[(3,4-dichlorobenzyl)oxy]-3-aminophenyl}acrylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid is unique due to its combination of a dichlorobenzyl group, a nitrophenyl group, and an acrylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

(E)-3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO5/c17-12-4-1-11(7-13(12)18)9-24-15-5-2-10(3-6-16(20)21)8-14(15)19(22)23/h1-8H,9H2,(H,20,21)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMJOEWYKPPTAJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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